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Compound of Interest

Compound Name:
4-Amino-6-chloro-2-

methylpyrimidine

Cat. No.: B156778 Get Quote

An In-depth Technical Guide to 4-Amino-6-
chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-chloro-2-
methylpyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical

research. This document details its chemical identity, structural information, physicochemical

properties, synthesis protocols, and reactivity.

Chemical Identity and Molecular Structure
CAS Number: 1749-68-4[1]

Molecular Formula: C₅H₆ClN₃[1]

IUPAC Name: 6-chloro-2-methylpyrimidin-4-amine[2]

Synonyms: 4-Amino-6-chloro-2-methylpyrimidine, 6-Chloro-2-methyl-4-pyrimidinamine, 4-

Pyrimidinamine, 6-chloro-2-methyl-[2]

Molecular Structure:
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The molecular structure of 4-Amino-6-chloro-2-methylpyrimidine consists of a pyrimidine

ring substituted with an amino group at position 4, a chlorine atom at position 6, and a methyl

group at position 2.

Chemical Structure Diagram:

Caption: Molecular structure of 4-Amino-6-chloro-2-methylpyrimidine.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-6-chloro-2-methylpyrimidine is

presented in the table below.

Property Value Reference

Molecular Weight 143.57 g/mol [1]

Appearance
White to off-white crystalline

powder
[3]

Melting Point 183-186 °C

Solubility Soluble in acetic acid

pKa 3.66 ± 0.10 (Predicted) [3]

Synthesis Protocols
The synthesis of 4-Amino-6-chloro-2-methylpyrimidine is typically achieved through the

nucleophilic substitution of a chlorine atom in a dichlorinated pyrimidine precursor with an

amino group. Below are representative experimental protocols.

Synthesis from 4,6-dichloro-2-methylpyrimidine
A common and direct method for the synthesis of 4-Amino-6-chloro-2-methylpyrimidine
involves the reaction of 4,6-dichloro-2-methylpyrimidine with ammonia.

Experimental Protocol:
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Reaction Setup: In a pressure vessel, dissolve 4,6-dichloro-2-methylpyrimidine in a solution

of ammonia in methanol.

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time can

be optimized, for example, at 50°C for 5 hours.

Work-up: After cooling the reaction mixture to room temperature, the product precipitates.

Purification: The precipitate is collected by filtration, washed with a suitable solvent such as

petroleum ether, and dried under reduced pressure to yield 4-Amino-6-chloro-2-
methylpyrimidine as a white solid.

Logical Workflow for Synthesis:

Starting Material

Reagents

Process Final Product4,6-dichloro-2-methylpyrimidine

Nucleophilic Aromatic Substitution

Ammonia in Methanol

Cooling and Precipitation Filtration and Washing 4-Amino-6-chloro-2-methylpyrimidine

Click to download full resolution via product page

Caption: Synthesis workflow of 4-Amino-6-chloro-2-methylpyrimidine.

Spectroscopic Data
Detailed experimental spectroscopic data for 4-Amino-6-chloro-2-methylpyrimidine is limited

in publicly available literature. The following represents expected spectral characteristics based

on its structure and data from closely related compounds.

¹H NMR Spectroscopy
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A proton NMR spectrum of 6-Chloro-2-methylpyrimidin-4-amine is available, which provides

insight into the chemical shifts.

Chemical Shift (δ) Multiplicity Integration Assignment

~6.5 ppm Singlet 1H Pyrimidine ring H

~5.5 - 6.0 ppm Broad Singlet 2H -NH₂

~2.4 ppm Singlet 3H -CH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and

instrument.

¹³C NMR Spectroscopy
Experimental ¹³C NMR data for 4-Amino-6-chloro-2-methylpyrimidine is not readily available

in the searched literature. Predicted chemical shifts based on the structure are approximately:

C4 (~162 ppm), C6 (~160 ppm), C2 (~158 ppm), C5 (~108 ppm), and the methyl carbon (~24

ppm).

Mass Spectrometry
Detailed experimental mass spectrometry data with fragmentation patterns for 4-Amino-6-
chloro-2-methylpyrimidine is not readily available. The molecular ion peak (M+) would be

expected at m/z 143 and an isotopic peak (M+2) at m/z 145 due to the presence of the chlorine

atom.

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic peaks for the amino and pyrimidine

functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H stretching of the amino

group

~1650 Strong
N-H bending of the amino

group

~1600 - 1400 Medium to Strong
C=C and C=N stretching of the

pyrimidine ring

~800 Strong C-Cl stretching

Reactivity and Potential Applications
4-Amino-6-chloro-2-methylpyrimidine is a versatile intermediate in organic synthesis,

primarily due to the reactivity of the chlorine atom towards nucleophilic substitution.

Nucleophilic Aromatic Substitution:

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles,

such as amines, alcohols, and thiols. This reactivity allows for the introduction of diverse

functional groups, making it a valuable building block for the synthesis of a wide range of

substituted pyrimidine derivatives. This is a key reaction in the development of new

pharmaceutical agents.

Signaling Pathway in Drug Discovery (Hypothetical):

Derivatives of aminopyrimidines have been investigated as inhibitors of various kinases. While

the specific biological targets of 4-Amino-6-chloro-2-methylpyrimidine are not extensively

documented, its structural motif suggests potential for interaction with ATP-binding sites of

kinases. A hypothetical signaling pathway where a derivative of this compound could act as an

inhibitor is depicted below.
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Hypothetical Kinase Inhibition Pathway
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Caption: Hypothetical kinase inhibition by a pyrimidine derivative.

This guide serves as a foundational resource for professionals working with 4-Amino-6-chloro-
2-methylpyrimidine. Further experimental investigation is encouraged to fully elucidate its

properties and potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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